(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 5-[(2E)-2-[1,3-benzothiazol-2-yl(cyano)methylidene]hydrazinyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-4-27-19(25)15-11(3)16(20(26)28-5-2)30-18(15)24-23-13(10-21)17-22-12-8-6-7-9-14(12)29-17/h6-9,24H,4-5H2,1-3H3/b23-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBGTMMIRSFLK-YDZHTSKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound’s interaction with DprE1 suggests potential anti-tubercular activity.
Mode of Action
The compound likely interacts with its target, DprE1, by binding to its active site. This binding could inhibit the enzyme’s function, leading to disruption of cell wall biosynthesis in Mycobacterium tuberculosis. The exact interaction between the compound and dpre1 requires further investigation.
Biochemical Pathways
The compound’s action primarily affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to cell lysis and death.
Result of Action
The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death. This suggests the compound’s potential as an anti-tubercular agent.
Biological Activity
(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps include:
- Formation of the hydrazone : The reaction between benzo[d]thiazole derivatives and cyanoacetohydrazide leads to the formation of the hydrazone intermediate.
- Cyclization : Subsequent cyclization with methyl thiophene derivatives results in the desired product.
Antimicrobial Activity
Recent studies have shown that compounds containing benzothiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Preliminary findings indicate that such compounds can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which are crucial regulators of apoptosis .
In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant cytotoxic effects against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells, with IC50 values indicating strong selectivity towards cancer cells compared to normal cells .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | <10 | Induction of apoptosis |
| NIH/3T3 | >50 | Selectivity towards cancer cells |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
- Apoptosis Induction : The interaction with Bcl-2 proteins leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have evaluated the efficacy of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that a related thiazolo[4,5-b]pyridine derivative exhibited MIC values comparable to established antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent .
- Anticancer Screening : In vivo models using murine cancer models indicated that certain derivatives significantly reduced tumor growth while exhibiting minimal toxicity to normal tissues .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. (E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can be synthesized to explore its potential as an antimicrobial agent. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA and E. coli . The incorporation of the benzo[d]thiazole moiety enhances the compound's interaction with microbial targets.
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the thiazole ring and hydrazine functionality. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . For example, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro.
Materials Science
Fluorescent Materials
The unique structural features of this compound make it a candidate for developing fluorescent materials. Compounds containing thiazole rings are known for their photophysical properties, which can be harnessed in organic light-emitting diodes (OLEDs) and sensors . The incorporation of cyano groups can enhance the electron-withdrawing properties, improving the fluorescence efficiency.
Polymer Science
In polymer chemistry, thiazole-containing compounds are utilized to modify polymer properties. The introduction of this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid structure . Research has indicated that such modifications lead to improved performance in applications such as coatings and composites.
Agricultural Applications
Pesticide Development
The compound's potential as a pesticide is under investigation due to its biological activity against pests and pathogens affecting crops. Thiazole derivatives are known for their fungicidal and insecticidal properties . Studies suggest that modifying existing pesticide frameworks with this compound could lead to the development of more effective agrochemicals with reduced toxicity to non-target organisms.
Case Studies and Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including hydrazine coupling and cyclization. A comparable approach is seen in the synthesis of thiophene derivatives, where ethyl diazoacetate and triflic acid anhydride are used for cyclization under controlled conditions (e.g., dichloromethane solvent, −78°C to room temperature) . Hazard analysis is critical due to explosive diazo intermediates and toxic reagents .
- Key Considerations : Solvent purity (e.g., dried dichloromethane via MBraun SPS 7 system), stoichiometric ratios, and reaction times must be optimized to avoid side products like over-oxidized thiophene derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of NMR, IR, and X-ray crystallography. For example, diethyl thiophene dicarboxylate analogs are validated via H/C NMR for ester groups (δ ~4.3 ppm for ethyl protons) and IR for carbonyl stretches (~1700 cm) . Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated in structurally similar hydrazinyl-thiophene derivatives .
- Data Validation : Cross-check experimental elemental analysis (C, H, N, S) with theoretical values; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for hydrazinyl-benzothiazole derivatives?
- Case Study : Discrepancies in H NMR chemical shifts (e.g., hydrazine NH protons vs. tautomeric forms) are addressed by variable-temperature NMR or deuteration experiments. For example, thiazolidinone analogs show dynamic tautomerism in DMSO-d, resolved at 298 K .
- Computational Support : Density Functional Theory (DFT) calculations predict chemical shifts and optimize geometries, aiding assignments for complex spin systems .
Q. How can researchers design experiments to evaluate the compound’s electronic properties for optoelectronic applications?
- Methodology : UV-Vis and fluorescence spectroscopy assess π-conjugation and charge-transfer transitions. For benzothiazole-thiophene hybrids, λmax typically occurs at 350–450 nm, with emission bands influenced by substituent electron-withdrawing effects (e.g., cyano groups) .
- Experimental Design : Compare solvatochromic shifts in polar (DMF) vs. nonpolar (toluene) solvents to quantify dipole moments. Electrochemical studies (cyclic voltammetry) determine HOMO-LUMO gaps .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Case Study : Diazo intermediates (e.g., ethyl diazoacetate) require strict temperature control (−78°C) to prevent decomposition . Pilot-scale reactions in flow reactors improve heat dissipation and reduce hazards.
- Quality Control : Use HPLC-MS to monitor E/Z isomerization during purification. Silica gel chromatography with ethyl acetate/hexane gradients effectively separates stereoisomers .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in hydrazine-thiophene coupling reactions?
- Root Cause : Competing pathways (e.g., Michael addition vs. [3+2] cycloaddition) arise from reagent ratios. For example, excess hydrazine favors Schiff base formation, while catalytic acid promotes cyclization .
- Resolution : Kinetic studies (time-resolved FTIR) identify intermediates. In one study, acetic acid accelerated thiazolidinone formation by stabilizing transition states .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
